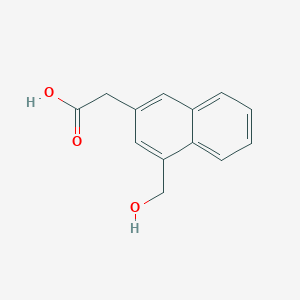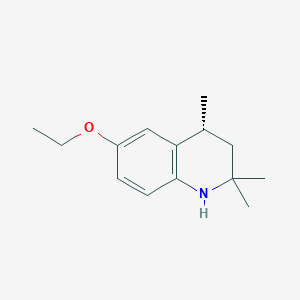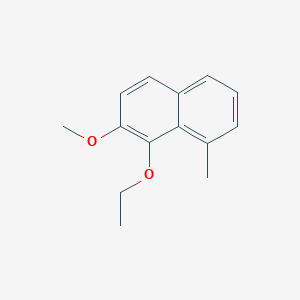![molecular formula C12H14N2O2 B11887907 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)
9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: is an organic compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline typically involves the nitration of 1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes nitration, purification, and crystallization steps to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: It can be used as a probe to study biological pathways and interactions .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs for various diseases .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline: A structurally similar compound without the nitro group.
9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline: A brominated derivative with different chemical properties.
Uniqueness: The presence of the nitro group in 9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline imparts unique chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
7-nitro-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene |
InChI |
InChI=1S/C12H14N2O2/c15-14(16)11-7-9-3-1-5-13-6-2-4-10(8-11)12(9)13/h7-8H,1-6H2 |
InChI Key |
BMDCDJCEUIDQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)





![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)




